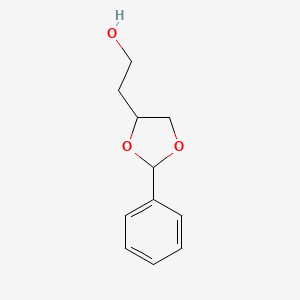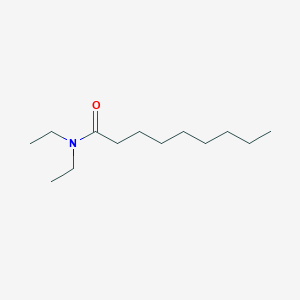
N,N-diethylnonanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diethylnonanamide is an organic compound with the molecular formula C13H27NO. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylnonanamide typically involves the reaction of nonanoic acid with diethylamine. The process can be carried out under reflux conditions with a suitable dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is usually performed in an inert solvent like dichloromethane or toluene to ensure the stability of the reactants and products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
化学反应分析
Types of Reactions
N,N-Diethylnonanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group, resulting in the formation of N,N-diethylnonylamine.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxylamine (NH2OH) and hydrazine (N2H4) can be employed under mild conditions.
Major Products Formed
Oxidation: Nonanoic acid and its derivatives.
Reduction: N,N-Diethylnonylamine.
Substitution: Various substituted amides depending on the nucleophile used.
科学研究应用
N,N-Diethylnonanamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other amides and related compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug intermediate or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals, lubricants, and surfactants.
作用机制
The mechanism of action of N,N-diethylnonanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
N,N-Dimethylnonanamide: Similar in structure but with methyl groups instead of ethyl groups.
N,N-Diethylpentanamide: A shorter-chain analogue with similar chemical properties.
N,N-Diethylhexanamide: Another shorter-chain analogue with comparable reactivity.
Uniqueness
N,N-Diethylnonanamide is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. This makes it suitable for specific applications where longer-chain amides are preferred, such as in the formulation of certain lubricants and surfactants.
属性
CAS 编号 |
10385-09-8 |
|---|---|
分子式 |
C13H27NO |
分子量 |
213.36 g/mol |
IUPAC 名称 |
N,N-diethylnonanamide |
InChI |
InChI=1S/C13H27NO/c1-4-7-8-9-10-11-12-13(15)14(5-2)6-3/h4-12H2,1-3H3 |
InChI 键 |
VYMLHBZXBXZDFY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(=O)N(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


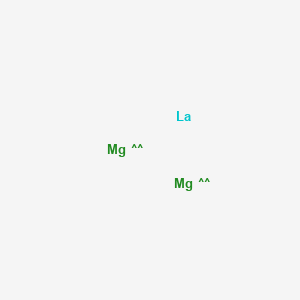
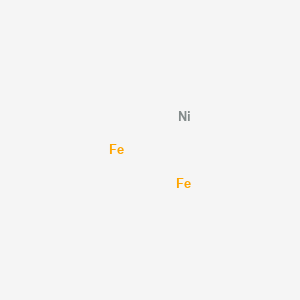
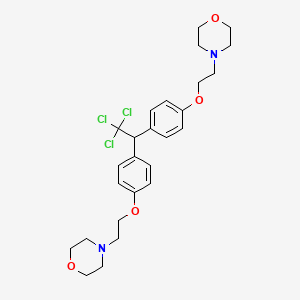
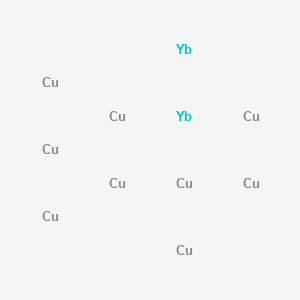
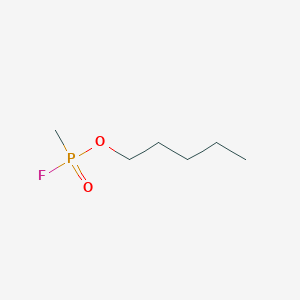
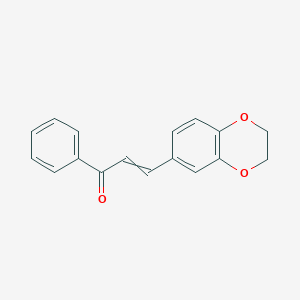
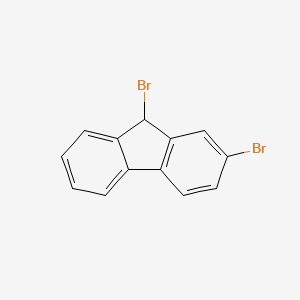
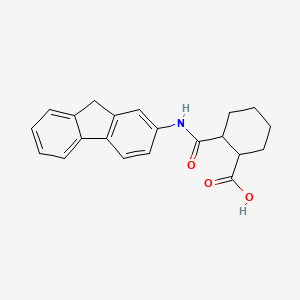

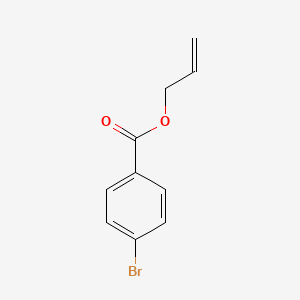
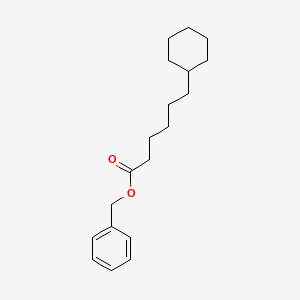
![2-[[3-[(2-Hydroxy-3-methoxyphenyl)methyl]-2-phenyl-1,3-diazinan-1-yl]methyl]-6-methoxyphenol](/img/structure/B14729122.png)
![Methyl 2-[(7-methoxy-2-oxo-chromene-3-carbonyl)amino]benzoate](/img/structure/B14729130.png)
